molecular formula C27H40N8O6 B1667498 Bradykinin (1-5) CAS No. 23815-89-6

Bradykinin (1-5)

Cat. No.: B1667498
CAS No.: 23815-89-6
M. Wt: 572.7 g/mol
InChI Key: USSUMSBPLJWFSZ-TUFLPTIASA-N
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Description

Bradykinin (1-5): is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE). It is a short peptide consisting of five amino acids: arginine, proline, proline, glycine, and phenylalanine. Bradykinin (1-5) is known for its role in various physiological processes, including vasodilation, inflammation, and pain modulation .

Mechanism of Action

Target of Action

The primary targets of Bradykinin (1-5) are the Bradykinin Receptor B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors . These receptors are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .

Mode of Action

Bradykinin (1-5) interacts with its targets, the BDKRB1 and BDKRB2 receptors, to initiate a signaling cascade. When exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Biochemical Pathways

Bradykinin (1-5) is involved in several biochemical pathways. The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 . This upregulation of cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and more .

Pharmacokinetics

Bradykinin (1-5) is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE) . Bradykinin is a short-lived vasoactive peptide, with a reported half-life in vivo of 17 seconds, that is rapidly metabolized in the circulation to Bradykinin (1-5) . Bradykinin (1-5) has a terminal half-life of minutes .

Result of Action

The molecular and cellular effects of Bradykinin (1-5)'s action are diverse. It is known to inhibit α- and γ-thrombin-induced platelet aggregation . It also prevents α-thrombin from cleaving the thrombin receptor and liberating thrombin receptor-activating peptide . Bradykinin (1-5) significantly attenuates α-thrombin-induced platelet aggregation .

Biochemical Analysis

Biochemical Properties

Bradykinin (1-5) is part of the larger bradykinin peptide, which is known to interact with various enzymes, proteins, and other biomolecules. The bradykinin-potentiating peptides (BPPs) are a class of angiotensin-I converting enzyme (ACE) inhibitors . The BPPs usually consist of oligopeptides with a high number of proline residues and have a conserved N-terminal pyroglutamate residue . Bradykinin (1-5) likely shares these interactions due to its sequence homology with the larger bradykinin peptide.

Cellular Effects

Bradykinin, including its (1-5) fragment, has a significant impact on various types of cells and cellular processes. It is known to cause arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also causes veins to constrict, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In addition, bradykinin is known to stimulate breathing in vagotomized rabbits .

Molecular Mechanism

Bradykinin (1-5) exerts its effects at the molecular level through various mechanisms. It is known that bradykinin signals through Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor . B2R stimulation leads to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .

Temporal Effects in Laboratory Settings

It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .

Dosage Effects in Animal Models

It is known that bradykinin stimulates breathing in vagotomized rabbits .

Metabolic Pathways

Bradykinin (1-5) is part of the larger bradykinin peptide, which is involved in the kallikrein-kinin system (KKS). Kinins are released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .

Transport and Distribution

It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .

Subcellular Localization

It is known that the apelin receptor exhibits nuclear localization in human brain . Distinct cell-dependent mechanisms exist for the nuclear transport of apelin, AT1, and B2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin (1-5) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA .

Industrial Production Methods: Industrial production of Bradykinin (1-5) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Bradykinin (1-5) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced thiol groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Bradykinin (1-5) is unique in its stability and specific biological activities. Unlike the full-length Bradykinin, which is rapidly degraded in the circulation, Bradykinin (1-5) has a longer half-life and distinct physiological effects. Its shorter sequence also makes it easier to synthesize and study in various research applications .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSUMSBPLJWFSZ-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946610
Record name N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-89-6
Record name Bradykinin (1-5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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